molecular formula C10H19ClN4 B1441474 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride CAS No. 1354949-68-0

3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride

Cat. No. B1441474
M. Wt: 230.74 g/mol
InChI Key: LKAMQLMMUSMBCO-UHFFFAOYSA-N
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Description

3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride, also known as TAAR1 agonist, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have an effect on the central nervous system and has been investigated for its potential use in treating various neurological disorders. In

Scientific Research Applications

Synthesis and Analgesic Properties

Research conducted by Demchenko et al. (2018) focused on the synthesis of a series of compounds including 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine derivatives, examining their potential analgesic properties. This study aimed at identifying the structure-activity relationship within these compounds, revealing that modifications in the molecular structure could influence their analgesic efficacy. It was discovered that specific alterations in the thiazole ring could lead to a decrease in analgesic activity, with the compounds displaying moderate effects compared to the reference drug, ketorolac. This highlights the compound's relevance in the development of new pain management solutions (Demchenko et al., 2018).

Herbicidal Activities

A series of compounds including the 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine framework were synthesized and their herbicidal activities were investigated by Wang et al. (2006). The study explored the effect of these compounds on various plant species, including rape and barnyard grass, demonstrating moderate herbicidal activity against these plants. The research provides insight into the potential agricultural applications of these compounds, offering a foundation for developing new herbicides (Wang et al., 2006).

Antimicrobial Activities

Research by Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives, including those related to the 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine structure. These compounds were tested for their antimicrobial properties against a variety of microorganisms. The study found that some derivatives exhibited good or moderate activities against the tested pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Synthetic Applications and Molecular Building Blocks

The synthetic potential of 1,2,3-triazole-4(5)-amines, which are closely related to the core structure of 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine, was thoroughly analyzed by Syrota et al. (2022). This research highlighted these compounds as convenient and versatile building blocks for constructing various triazolo-annulated heterocyclic systems. The study emphasized their utility in synthetic chemistry, offering pathways to a wide range of biologically significant molecules (Syrota et al., 2022).

properties

IUPAC Name

3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.ClH/c11-7-4-6-10-13-12-9-5-2-1-3-8-14(9)10;/h1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAMQLMMUSMBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride

CAS RN

1354949-68-0
Record name 5H-1,2,4-Triazolo[4,3-a]azepine-3-propanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride
Reactant of Route 2
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride
Reactant of Route 3
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride
Reactant of Route 4
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride
Reactant of Route 5
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride
Reactant of Route 6
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride

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